molecular formula C9H9BN2O2 B1367795 (3-(1H-pyrazol-1-yl)phenyl)boronic acid CAS No. 476620-22-1

(3-(1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No. B1367795
M. Wt: 187.99 g/mol
InChI Key: NMBKAXJHGMDYGA-UHFFFAOYSA-N
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Description

The compound “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” has a CAS Number of 476620-22-1 and a molecular weight of 187.99 . The IUPAC name for this compound is 3-(1H-pyrazol-1-yl)phenylboronic acid .


Molecular Structure Analysis

The molecular formula of “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” is C9H9BN2O2 . The InChI code is 1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H .


Physical And Chemical Properties Analysis

“(3-(1H-pyrazol-1-yl)phenyl)boronic acid” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • Transition Metal Chemosensors

    • Pyrazoles and their derivatives, such as “(3-(1H-pyrazol-1-yl)phenyl)boronic acid”, have been used in the construction of ordered porous materials with physicochemical characteristics such as chemosensors .
    • These chemosensors have remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
    • Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions .
    • Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
    • Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
  • Proteomics Research

    • “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” is a specialty product for proteomics research .
  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • The pyrazole moiety has many pharmacological functions .
    • Pyrazoles are used in the synthesis of heterocycles and their applications .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
    • They are used in the development of new agrochemicals .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are used as ligands .
    • They are used in the synthesis of metal-organic frameworks (MOFs) .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBKAXJHGMDYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586297
Record name [3-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)boronic acid

CAS RN

476620-22-1
Record name B-[3-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476620-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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